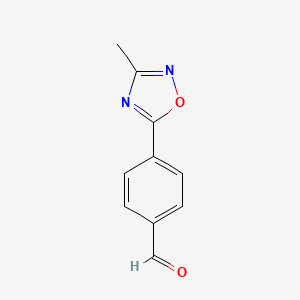

4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde

説明

特性

IUPAC Name |

4-(3-methyl-1,2,4-oxadiazol-5-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-7-11-10(14-12-7)9-4-2-8(6-13)3-5-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMXYVCSLPLJOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70594608 | |

| Record name | 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876316-27-7 | |

| Record name | 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=876316-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthesis via Oxadiazole Formation

One of the primary methods for synthesizing 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde involves the formation of the oxadiazole ring followed by functionalization to introduce the aldehyde group. The general steps are as follows:

-

- 3-Methyl-1,2,4-oxadiazole

- Benzaldehyde

- Appropriate reagents (e.g., hydroxylamine hydrochloride)

-

- The reaction typically occurs in an organic solvent such as ethanol or toluene under reflux conditions.

-

- Hydroxylamine hydrochloride is reacted with a suitable precursor (like a substituted benzonitrile) in the presence of sodium hydroxide to generate the oxadiazole.

- The resulting oxadiazole is then subjected to acylation using benzaldehyde, often facilitated by coupling agents like carbonyl diimidazole.

Yield : This method can yield approximately 60-80% depending on the specific conditions and purity of starting materials used.

One-Pot Synthesis Approach

A more efficient one-pot synthesis has been developed that streamlines the process:

-

- Benzaldehyde

- 3-Methyl-1,2,4-oxadiazole

- Reagents such as potassium carbonate and tosylmethyl isocyanide.

-

- The reaction is conducted in methanol or dimethylformamide at elevated temperatures (around 100°C).

-

- Benzaldehyde is combined with tosylmethyl isocyanide and potassium carbonate in methanol.

- The mixture is refluxed for several hours until completion, monitored by thin-layer chromatography.

Yield : This method has been reported to provide yields of up to 85%, making it a favorable option for large-scale synthesis.

Comparative Analysis of Methods

| Method | Starting Materials | Yield (%) | Reaction Time | Solvent |

|---|---|---|---|---|

| Oxadiazole Formation | Hydroxylamine hydrochloride, Benzaldehyde | 60-80 | Several hours | Ethanol/Toluene |

| One-Pot Synthesis | Tosylmethyl isocyanide, Benzaldehyde | Up to 85 | Several hours | Methanol/DMF |

化学反応の分析

Types of Reactions: 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

**Major Products Form

生物活性

4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing information from various studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a benzaldehyde moiety substituted with a 3-methyl-1,2,4-oxadiazole ring. This unique configuration is believed to contribute to its diverse biological activities.

Biological Activity Overview

Research indicates that compounds containing the oxadiazole ring exhibit a wide range of biological activities, including:

- Antimicrobial Activity : The oxadiazole derivatives have shown significant antibacterial, antifungal, and antitubercular properties. For instance, studies have demonstrated that derivatives with the 1,3,4-oxadiazole core can inhibit various bacterial strains effectively .

- Enzyme Inhibition : this compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's. Some analogues have exhibited IC50 values lower than those of standard inhibitors like Donepezil .

Antimicrobial Activity

A study focused on the antimicrobial properties of oxadiazole derivatives indicated that compounds with an aryl substituent directly attached to the oxadiazole ring demonstrated enhanced activity against Mycobacterium bovis BCG and other pathogens. The most potent compounds were identified based on their minimum inhibitory concentrations (MICs) .

| Compound | MIC (µM) | Target Pathogen |

|---|---|---|

| 21c | 4–8 | M. tuberculosis |

| 30 | 0.003–0.03 | C. difficile |

| 31a | 0.03–0.125 | N. gonorrhoeae |

Enzyme Inhibition Studies

In vitro studies have shown that various analogues of oxadiazole derivatives possess strong inhibitory effects on AChE and BuChE:

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| Analogue 1 | 33.65 ± 3.50 | 35.80 ± 4.60 |

| Analogue 2 | 5.80 ± 2.18 | 7.20 ± 2.30 |

| Analogue 3 | Varies | Varies |

These results indicate that certain modifications to the oxadiazole ring can significantly enhance enzyme inhibition.

Case Study 1: Antitubercular Activity

Research conducted by Dhumal et al. explored the antitubercular effects of oxadiazole derivatives. The study highlighted that specific substitutions on the oxadiazole scaffold led to increased potency against Mycobacterium tuberculosis, suggesting a promising avenue for developing new antitubercular agents .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective potential of oxadiazole derivatives in models of Alzheimer's disease. The study found that certain compounds not only inhibited AChE but also demonstrated antioxidant properties, which could be beneficial in mitigating oxidative stress associated with neurodegeneration .

類似化合物との比較

3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine

4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic Acid

- Structure : Substitutes the aldehyde (-CHO) with a carboxylic acid (-COOH).

- Molecular Formula : C₉H₇N₂O₃ (MW: 197.16 g/mol) .

- Key Differences :

- The carboxylic acid group enhances hydrophilicity and enables salt formation, improving solubility for pharmaceutical formulations.

- Reactivity shifts toward esterification or amide coupling, contrasting with the aldehyde’s propensity for Schiff base formation.

- Applications: Used in conjugates for drug delivery systems or as a building block for bioactive molecules .

3-({3-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methoxy)benzaldehyde

- Structure : Incorporates a trifluoromethyl (-CF₃) group on the oxadiazole-attached phenyl ring and a methoxy (-OCH₂-) linker.

- Molecular Formula : C₁₇H₁₀F₃N₂O₃ (MW: 362.27 g/mol) .

- Key Differences: The electron-withdrawing -CF₃ group increases oxadiazole ring stability and lipophilicity. Applications: Fluorinated oxadiazoles are prioritized in CNS drug design due to enhanced blood-brain barrier penetration .

Pyrazole-Oxadiazole Hybrids

- Example: 4-Cyano-3-fluoro-N-(4-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)benzamide .

- Structure : Combines pyrazole and oxadiazole heterocycles with a trifluoromethyl (-CF₃) substituent.

- Key Differences :

Structural and Functional Analysis

Table 1: Comparative Properties of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde and Analogs

Q & A

Q. How can researchers ensure reproducibility of synthetic and analytical data across labs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。